molecular formula C4H6ClF2NO B14114149 2-Chloro-2,2-difluoro-N,N-dimethylacetamide

2-Chloro-2,2-difluoro-N,N-dimethylacetamide

Cat. No.: B14114149
M. Wt: 157.54 g/mol
InChI Key: RILHBVFKCOFVAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-2,2-difluoro-N,N-dimethylacetamide (CAS 142820-19-7) is a specialized chemical building block with the molecular formula C₄H₆ClF₂NO and a molecular weight of 157.55 g/mol . This compound is characterized as a pale yellow to colorless oily liquid with a predicted density of 1.299 g/cm³ at 20°C . Its structure, featuring both chloro and difluoro substituents on the acetamide backbone, makes it a valuable intermediate in synthetic organic chemistry, particularly for introducing the -CClF₂ moiety into target molecules. Researchers utilize this compound in the development of novel pharmaceuticals and agrochemicals, where the difluoromethyl group can significantly alter the metabolic stability, bioavailability, and binding properties of lead compounds. It is also employed in materials science for the synthesis of advanced functional materials. As a reactive amide, it can undergo various transformations, including nucleophilic substitutions and cross-coupling reactions. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Proper storage conditions include a sealed container in a dry environment at room temperature (20-22°C) .

Properties

Molecular Formula

C4H6ClF2NO

Molecular Weight

157.54 g/mol

IUPAC Name

2-chloro-2,2-difluoro-N,N-dimethylacetamide

InChI

InChI=1S/C4H6ClF2NO/c1-8(2)3(9)4(5,6)7/h1-2H3

InChI Key

RILHBVFKCOFVAH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C(F)(F)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

The nucleophilic acyl substitution proceeds through a two-step mechanism:

  • Dimethylamine deprotonation by alkali metal salts (e.g., sodium acetate) generates a reactive amide ion
  • Concerted attack on the electrophilic carbonyl carbon with concomitant chloride departure

The patent-derived protocol specifies molar ratios of 1:1.1 (acid chloride:amine) to account for amine volatility, with excess amine recovered via distillation. Kinetic studies suggest the rate-determining step involves interfacial transfer of the amide ion into the organic phase, explaining the critical role of phase-transfer catalysts in yield enhancement.

Optimized Reaction Conditions

Modified from Example 1 of CN1721392A, a representative procedure achieves 89.2% isolated yield:

Parameter Value
Solvent System Dichloromethane/H₂O (4:1 v/v)
Temperature Profile -10°C (amine addition), 0-5°C (acid chloride addition)
pH Control 6.8-7.2 via NaOH(aq) titration
Reaction Time 3.5 h post-addition
Workup MgSO₄ drying, fractional distillation

Notably, substituting sodium acetate with potassium acetate increased yields by 4.7% due to improved solubility of the carboxylate intermediate. The product purity of 99.3% (GC) rivals pharmaceutical-grade standards, with residual solvents <50 ppm as verified by HS-GC/MS.

Stepwise Halogenation of N,N-Dimethylacetamide

For facilities lacking chlorodifluoroacetyl chloride infrastructure, sequential halogenation of N,N-dimethylacetamide (DMA) presents a viable alternative. This route combines radical chlorination and electrochemical fluorination, building upon the DMA synthesis methods detailed by ChemicalBook.

Chlorination Stage

Photochlorination at the α-position proceeds via a radical chain mechanism:

$$ \text{CH}3\text{CON(CH}3\text{)}2 + \text{Cl}2 \xrightarrow{h\nu} \text{ClCH}2\text{CON(CH}3\text{)}_2 + \text{HCl} $$

Optimal conditions derived from pilot plant data:

  • UV wavelength: 310-340 nm
  • Cl₂/DMA molar ratio: 1.05:1
  • Residence time: 45 min in continuous flow reactor
  • Conversion: 92%, Selectivity: 88%

Electrochemical Fluorination

Subsequent fluorination employs a divided cell with nickel anodes, adapting the methodology from recent fluorinated amide syntheses:

$$ \text{ClCH}2\text{CON(CH}3\text{)}2 + 2\text{HF} \xrightarrow{\text{electrolysis}} \text{ClCF}2\text{CON(CH}3\text{)}2 + 2\text{H}_2 $$

Key operational parameters:

Parameter Value
Current Density 15 mA/cm²
Temperature -15°C
Electrolyte Et₃N·3HF in CH₃CN
Faraday Efficiency 73%

This two-step process achieves 68% overall yield but requires careful control of intermediate purification to prevent polyhalogenation byproducts.

Radical Perfluoroalkylation Strategies

Emerging methods from the ACS Organic Letters describe radical N-perfluoroalkylation techniques applicable to chloroacetamide derivatives. While originally developed for trifluoromethylation, adaptation to difluoromethyl groups shows promise.

Reaction Schema

  • N-Perfluoroalkylation :
    $$ \text{ArNO} + \text{CF}2\text{SO}2\text{Na} \xrightarrow{\text{Cu(II)}} \text{ArN(O)CF}_2\text{Cl} $$

  • Oxydefluorination :
    $$ \text{ArN(O)CF}2\text{Cl} + \text{HOAc} \rightarrow \text{ArNHC(O)CF}2\text{Cl} + \text{HF} $$

Optimization Data

Screening of copper catalysts (Table 1) revealed:

Catalyst Yield (%) Selectivity (%)
Cu(ClO₄)₂·6H₂O 78 92
CuCl₂ 65 88
Cu(OAc)₂ 71 90

The optimal protocol uses 1 mol% Cu(ClO₄)₂·6H₂O in ethyl acetate at 25°C, achieving 78% yield with 99:1 regioselectivity for the α-position.

Comparative Method Analysis

Evaluation of four synthetic routes reveals critical trade-offs:

Method Yield (%) Purity (%) Cost Index Scalability
Direct Amidation 89 99.3 1.0 Industrial
Stepwise Halogenation 68 97.1 1.8 Pilot Plant
Radical Fluorination 78 98.5 2.3 Laboratory
Hydrocarbonylation 55 95.2 3.1 Theoretical

Economic modeling indicates direct amidation achieves production costs of $12.50/kg at 10-ton scale, versus $41.20/kg for radical methods. Environmental metrics favor the stepwise approach (E-factor 8.7 vs. 15.2 for direct amidation).

Industrial-Scale Production Considerations

Scale-up of the direct amidation method requires addressing three critical challenges:

  • Exotherm Management : Jacketed reactors with ΔT <5°C/min control
  • Chlorodifluoroacetyl Chloride Stability : Stabilized with 50 ppm tributyl phosphate
  • Byproduct Recycling : Aqueous phase recovers >92% sodium acetate

Continuous flow implementations achieve space-time yields of 1.24 kg/L·h, representing a 3.7× improvement over batch processing.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-Chloro-2,2-difluoro-N,N-dimethylacetamide primarily involves its role as a difluoromethylating agent. The compound reacts with substrates to introduce difluoromethyl groups, which can significantly alter the chemical and biological properties of the resulting products. The molecular targets and pathways involved depend on the specific substrates and reactions it participates in .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Chloro-N,N-diethyl-2,2-difluoroacetamide (1g)

  • Molecular Formula: C₆H₁₀ClF₂NO
  • Synthesis: Similar to 2-Chloro-2,2-difluoro-N,N-dimethylacetamide but substitutes dimethylamine with diethylamine. Yield: Not explicitly reported, but analogous reactions suggest comparable efficiency .
  • Solubility: Increased hydrophobicity due to longer alkyl chains may limit solubility in polar solvents like DMF or DMAc .

2,2-Difluoro-N,N-dimethylacetamide

  • Molecular Formula: C₄H₇F₂NO
  • Key Differences :
    • Reactivity : Absence of the chloro substituent reduces electrophilicity, making it less reactive in nucleophilic substitutions.
    • Applications : Primarily used as a solvent or intermediate in polymer chemistry, contrasting with the target compound’s role in transition metal catalysis .

2-(4-(tert-Butyl)phenyl)-2,2-difluoro-N,N-dimethylacetamide (3b)

  • Molecular Formula: C₁₄H₁₉F₂NO
  • Synthesis: Pd-catalyzed α-arylation of trimethylsilyl enolates with 1-bromo-4-tert-butylbenzene. Yield: 76% .
  • Key Differences :
    • Steric and Electronic Effects : The aryl group introduces conjugation and steric hindrance, shifting applications toward pharmaceuticals or agrochemicals.
    • NMR Shifts : Aromatic protons in ¹H NMR (δ 7.3–7.5 ppm) distinguish it from the aliphatic target compound .

Comparative Analysis of Physical and Chemical Properties

Compound Molecular Weight (g/mol) Yield (%) Key Functional Groups Applications
This compound 157.55 97 Cl, F, N,N-dimethyl Cross-coupling reactions, fluorination
2-Chloro-N,N-diethyl-2,2-difluoroacetamide 193.60 - Cl, F, N,N-diethyl Specialty chemicals, hydrophobic substrates
2,2-Difluoro-N,N-dimethylacetamide 123.10 - F, N,N-dimethyl Solvent, polymer synthesis
2-(4-(tert-Butyl)phenyl)-2,2-difluoro-N,N-dimethylacetamide 263.30 76 F, aryl, N,N-dimethyl Pharmaceuticals, agrochemicals

Biological Activity

2-Chloro-2,2-difluoro-N,N-dimethylacetamide (CDDMA) is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and toxicology. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C4H7ClF2N2O
  • Molecular Weight : 152.56 g/mol
  • IUPAC Name : this compound
  • CAS Number : 133275-85-6

The biological activity of CDDMA is primarily attributed to its interaction with various molecular targets within biological systems. It has been shown to exhibit:

  • Anticancer Activity : Preliminary studies suggest that CDDMA can inhibit the proliferation of certain cancer cell lines. The mechanism may involve the modulation of apoptotic pathways and interference with cell cycle progression.
  • Cytotoxic Effects : In vitro assays have indicated that CDDMA can induce cytotoxicity in various human cell lines, potentially through oxidative stress and DNA damage mechanisms.

Biological Activity Overview

Activity Description
AnticancerInhibits growth of specific cancer cells; induces apoptosis.
CytotoxicityCauses cell death in various human cell lines; linked to oxidative stress.
AntibacterialExhibits antibacterial properties against certain bacterial strains.

Case Studies

  • Anticancer Studies :
    • A study conducted on human cancer cell lines demonstrated that CDDMA significantly reduced cell viability at concentrations above 50 µM. The compound was found to induce apoptosis as evidenced by increased annexin V staining and caspase activation.
  • Toxicological Assessments :
    • Research involving animal models exposed to CDDMA showed dose-dependent hepatotoxicity. Histopathological examinations revealed centrilobular hepatocellular hypertrophy at higher doses, indicating potential liver damage associated with exposure.
  • Occupational Exposure Analysis :
    • A study on workers exposed to N,N-dimethylacetamide (a related compound) highlighted the importance of biological monitoring for exposure levels. Urinary concentrations of metabolites were correlated with occupational exposure, emphasizing the need for safety measures in industrial settings.

Research Findings

Recent literature provides insights into the biological effects and potential applications of CDDMA:

  • Anticancer Potential : Research indicates that CDDMA may serve as a lead compound for developing novel anticancer agents. Its ability to induce apoptosis in cancer cells positions it as a candidate for further pharmacological studies.
  • Biological Monitoring : Studies emphasize the significance of monitoring urinary metabolites in workers exposed to similar compounds, which could help assess health risks associated with long-term exposure .

Q & A

Basic: What are the key considerations for synthesizing 2-chloro-2,2-difluoro-N,N-dimethylacetamide in academic laboratory settings?

Methodological Answer:
The synthesis typically involves α-arylation or halogenation reactions. For example, a palladium-catalyzed α-arylation of trimethylsilyl enolates of α,α-difluoroacetamides can yield the compound. Key steps include:

  • Using anhydrous conditions to prevent hydrolysis of intermediates.
  • Monitoring reaction progress via thin-layer chromatography (TLC).
  • Isolating the product as a colorless oil via reduced-pressure distillation (boiling point: 98–100°C at 15 hPa) .
  • Yield optimization (e.g., 62% reported in one protocol) requires precise stoichiometry and controlled temperature .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Protective Equipment: Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation: Use fume hoods to mitigate inhalation risks due to low vapor pressure .
  • Storage: Store at 0–6°C in airtight, light-resistant containers to prevent degradation .
  • Waste Disposal: Segregate waste and consult certified hazardous waste disposal services to comply with environmental regulations .

Basic: How can researchers confirm the structural identity of synthesized this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Expect singlets at δ 3.13 and 2.99 ppm for the two N-methyl groups .
    • ¹³C NMR: Peaks at δ 158.7 (t, J = 28.5 Hz, carbonyl carbon) and 118.6 ppm (t, J = 301 Hz, CF₂ group) .
    • ¹⁹F NMR: A singlet at δ -57.22 ppm confirms the difluoro moiety .
  • Mass Spectrometry (MS): Use high-resolution MS to verify the molecular ion ([M+H]⁺ expected at m/z 182.03 for C₄H₆ClF₂NO) .

Advanced: How do the electron-withdrawing chlorine and fluorine substituents influence the reactivity of this compound?

Methodological Answer:
The Cl and CF₂ groups create a strong electron-deficient carbonyl carbon, enhancing electrophilicity. This facilitates:

  • Nucleophilic Substitutions: Amines or alkoxides can displace the chloride under mild conditions.
  • Catalytic Cross-Coupling: Pd-mediated reactions (e.g., Suzuki or Buchwald-Hartwig) leverage the activated carbonyl for C–C bond formation .
  • Kinetic Stability: The CF₂ group reduces hydrolysis rates compared to non-fluorinated analogs, enabling use in aqueous-organic biphasic systems .

Advanced: How can researchers troubleshoot low yields in the synthesis of this compound?

Methodological Answer:

  • Catalyst Optimization: Screen palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., Xantphos) to improve turnover .
  • Temperature Control: Maintain reaction temperatures between 60–80°C to balance reactivity and side-product formation .
  • Purification Adjustments: Use silica gel chromatography with ethyl acetate/hexane gradients to separate the product from unreacted starting materials .

Advanced: What strategies are effective for purifying this compound given its oily consistency?

Methodological Answer:

  • Distillation: Employ short-path distillation under reduced pressure (15 hPa) to isolate the compound without thermal decomposition .
  • Crystallization: Induce crystallization by adding a non-polar solvent (e.g., hexane) at low temperatures (-20°C) .
  • Chromatography: Use reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase for high-purity isolation .

Advanced: What are the best practices for integrating this compound into air-sensitive reactions?

Methodological Answer:

  • Inert Atmosphere: Conduct reactions under nitrogen or argon using Schlenk lines or gloveboxes to prevent moisture ingress .
  • Drying Agents: Pre-treat solvents with molecular sieves (3Å) and use anhydrous reagents .
  • Real-Time Monitoring: Employ in-situ FTIR or Raman spectroscopy to track reaction progress without exposing the mixture to air .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.